6-Ketoestrone

Descripción

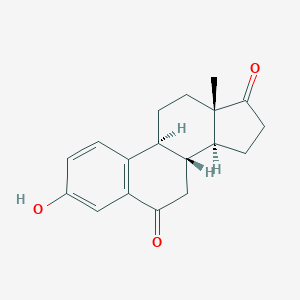

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O3/c1-18-7-6-12-11-3-2-10(19)8-14(11)16(20)9-13(12)15(18)4-5-17(18)21/h2-3,8,12-13,15,19H,4-7,9H2,1H3/t12-,13-,15+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOVYPIGRPWIXHQ-ONUSSAAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC(=O)C4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(=O)C4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50514400 | |

| Record name | 3-Hydroxyestra-1,3,5(10)-triene-6,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1476-34-2 | |

| Record name | 6-Ketoestrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1476-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyestra-1,3,5(10)-triene-6,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Ketoestrone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJN9234S5H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Enzymatic Formation of 6 Ketoestrone

Precursor Substrates and Metabolic Pathways

The primary precursors for 6-Ketoestrone are the major estrogens, estradiol (B170435) and estrone (B1671321). The metabolic pathways involve hydroxylation and subsequent oxidation reactions.

Estradiol and Estrone Hydroxylation Mechanisms

The initial step in the formation of this compound involves the hydroxylation of estradiol and estrone. This NADPH-dependent process has been recognized for decades as a key step in estrogen metabolism in both animals and humans. oup.com The hydroxylation can occur at various positions on the steroid nucleus, with 6-hydroxylation being a quantitatively significant pathway. oup.com Specifically, 6α- and 6β-hydroxylation of estradiol are key reactions. oup.com These hydroxylated intermediates can then be further metabolized. While estrone is considered the more direct precursor to metabolites like estriol (B74026) and 2-methoxyestrone, the rapid conversion of estradiol to estrone in the body means that both estrogens are ultimate precursors. hormonebalance.org The hydroxylation of estrogens is a critical step that precedes the formation of keto-derivatives like this compound. oup.com

Formation from Conjugated Estrogens (e.g., Estradiol-3-Glucuronide, Estradiol-3-Sulfate)

Conjugated estrogens, such as estradiol-3-glucuronide (E2-3G) and estradiol-3-sulfate (B1217152) (E2-3S), can also serve as precursors for this compound. usda.govusda.gov Laboratory studies using river water and sediment have identified this compound as a novel metabolite of these conjugated estrogens. usda.govusda.govresearchgate.net The degradation of these conjugates involves deconjugation and oxidation. usda.govusda.gov For instance, the biotransformation of E2-3G and E2-3S under aerobic conditions can lead to the formation of this compound, among other metabolites. usda.govusda.govresearchgate.net This suggests that conjugated estrogens in the environment can be a source for the formation of this compound through microbial action. usda.govusda.gov The degradation pathways can be complex, with deconjugation being a key initial step for glucuronidated estrogens, while sulfated estrogens may undergo hydroxylation and ketogenesis more readily. researchgate.net

Characterization of Involved Enzymes

A variety of enzymes are involved in the metabolic transformations leading to this compound, with Cytochrome P450 isoforms playing a central role.

Cytochrome P450 Isoforms (e.g., CYP1A1, CYP1A2, CYP2B1/2B2) and Catalytic Activities

The hydroxylation of estrogens is primarily catalyzed by Cytochrome P450 (CYP) enzymes. psu.edunih.gov Several CYP isoforms have been shown to be involved in estrogen metabolism with varying degrees of activity and regioselectivity. nih.gov

CYP1A1 and CYP1A2: These isoforms are significantly involved in the 2-hydroxylation of estradiol and estrone. psu.edunih.gov CYP1A1, primarily found in extrahepatic tissues, also demonstrates activity for 6α-hydroxylation of estradiol. oup.comnih.govpsu.edu CYP1A2, which is constitutively expressed at high levels in the human liver, has the highest activity for 2-hydroxylation but also contributes to 4-hydroxylation. nih.govmdpi.com

CYP2B1/2B2: In rat liver microsomes, CYP2B1/2B2 has been identified as a major enzyme responsible for the 6α- and 6β-hydroxylation of estradiol. oup.com

The table below summarizes the key Cytochrome P450 isoforms and their roles in estrogen hydroxylation, a critical step for this compound formation.

| Enzyme Family | Specific Isoform(s) | Primary Substrate(s) | Key Catalytic Activity Relevant to this compound Formation | Tissue Location (Primarily) |

| Cytochrome P450 | CYP1A1 | Estradiol, Estrone | 2-hydroxylation, 6α-hydroxylation | Extrahepatic tissues (e.g., small intestine, lung) oup.comnih.govpsu.edumdpi.com |

| Cytochrome P450 | CYP1A2 | Estradiol, Estrone | 2-hydroxylation, 4-hydroxylation | Liver nih.govpsu.edumdpi.com |

| Cytochrome P450 | CYP2B1/2B2 | Estradiol | 6α- and 6β-hydroxylation | Liver (in rats) oup.com |

Tissue-Specific Metabolic Transformations

Hepatic Metabolism and Enzyme Expression

The liver is the primary site for the metabolism of steroid hormones, including the intricate biotransformation of estrogens. pharmgkb.org The formation of this compound is a multi-step process that begins with the parent estrogen, estrone. The principal pathway involves the NADPH-dependent 6-hydroxylation of estrone, a reaction that has been recognized for decades in both human and animal liver microsomes. oup.com This initial hydroxylation yields 6α-hydroxyestrone and 6β-hydroxyestrone. Subsequently, these intermediates are oxidized to form this compound.

The enzymatic machinery responsible for the critical 6-hydroxylation step belongs to the Cytochrome P450 (CYP) superfamily of enzymes. oup.com Research has identified specific CYP isoforms that catalyze this reaction. In rat liver microsomes, cytochrome P450 2B1/2B2 has been identified as a major enzyme responsible for the 6α- and 6β-hydroxylation of estrogens. oup.com Furthermore, studies indicate that cytochrome P450 1A1 (CYP1A1) and cytochrome P450 1A2 (CYP1A2) also actively catalyze the 6α-hydroxylation of estrone in the liver. oup.comnih.gov While the CYP1 family is well-known for the 2- and 4-hydroxylation of estrone, its role in 6-hydroxylation contributes another layer to the complexity of estrogen metabolism. oup.comnih.govnih.gov

Table 1: Hepatic Enzymes in this compound Precursor Formation

| Enzyme Family | Specific Isoform | Substrate | Reaction | Product |

|---|---|---|---|---|

| Cytochrome P450 | CYP1A1 / CYP1A2 | Estrone | 6α-hydroxylation | 6α-Hydroxyestrone |

This table summarizes the key enzymes identified in hepatic microsomes that are responsible for the initial hydroxylation step leading to the formation of this compound.

Extrahepatic Metabolism in Target Tissues

While the liver is the main hub of estrogen metabolism, the enzymatic formation of estrogen metabolites is not confined to this organ. oup.com Cytochrome P450 enzymes that metabolize estrogens are expressed in various extrahepatic target tissues, allowing for the localized, in situ formation of metabolites like this compound. oup.com This localized production may be crucial, as these metabolites could exert specific biological effects within the tissue of their origin. oup.com

Mammary Gland: The mammary gland is a key target tissue for estrogens and possesses the enzymatic capability for estrogen metabolism. oup.com Several isoforms of cytochrome P450 have been detected in the mammary glands of female rats, and their expression is subject to developmental and endocrine regulation. oup.com The presence of these estrogen-hydroxylating enzymes, such as members of the CYP1 family, indicates that the mammary gland can metabolize estrone, including the potential for 6-hydroxylation and subsequent formation of this compound. oup.comnih.gov

Uterus: The uterus also demonstrates significant estrogen-metabolizing activity. oup.com Studies in pigs have shown that endometrial cells are particularly effective at catalyzing the 6α- and 7α-hydroxylation of estrone, with low Km values suggesting a high affinity of the enzymes for the substrate. oup.com The inhibition of these reactions by cytochrome P450 inhibitors like ketoconazole (B1673606) confirms the involvement of CYP enzymes in the uterine metabolism of estrone to its 6-hydroxylated precursors. oup.com

Brain: The brain is another site of extrahepatic estrogen metabolism. oup.com Research involving a partially purified cytochrome P450 enzyme fraction from rat brain has demonstrated high catalytic activity for the 6α-hydroxylation of estradiol. oup.com This same enzyme preparation also catalyzed the formation of 6-ketoestradiol. oup.com Although this specific study focused on estradiol, the presence of active 6-hydroxylating P450 enzymes in the brain suggests a capacity for similar metabolic conversion of estrone to this compound. oup.com

Ovarian Follicular Fluid: The ovarian follicle represents a unique microenvironment where steroid metabolism is intensely active. nih.gov High concentrations of various estrogen metabolites have been identified in human ovarian follicular fluid. oup.com Notably, significant levels of 6α-hydroxyestradiol have been measured, indicating substantial 6α-hydroxylase activity within the follicle. oup.com The presence of this closely related metabolite points to the likelihood that this compound, derived from estrone, is also formed in this environment, contributing to the complex hormonal milieu that regulates follicular development and oocyte maturation. oup.comginekologiaipoloznictwo.commdpi.com

Table 2: Evidence of this compound Biosynthesis Pathway in Extrahepatic Tissues

| Tissue | Evidence of Activity | Key Findings |

|---|---|---|

| Mammary Gland | Presence of estrogen-hydroxylating enzymes (CYP450s) | Capable of local estrogen metabolism, suggesting potential for this compound formation. oup.com |

| Uterus | High 6α-hydroxylation activity of estrone (in pigs) | Efficient catalysis of the precursor step for this compound by CYP enzymes. oup.com |

| Brain | High 6α-hydroxylase activity (in rats) | A purified P450 fraction actively forms 6-hydroxylated estrogens. oup.com |

| Ovarian Follicular Fluid | High levels of 6α-hydroxyestradiol detected | Indicates significant 6α-hydroxylase enzyme activity within the ovarian follicle. oup.com |

This table outlines the findings that support the formation of this compound or its immediate precursors in various extrahepatic tissues.

Metabolic Fates and Downstream Transformations of 6 Ketoestrone

Reduction Pathways

Reduction reactions are a major metabolic route for 6-Ketoestrone, involving the enzymatic conversion of its keto groups into hydroxyl groups. These transformations yield a variety of estrogen metabolites with differing biological activities.

The metabolism of estrogens at the C-6 position is a significant pathway in both animals and humans. oup.com this compound is an intermediate in the metabolic pathways that also involve 6α-Hydroxyestrone and 6β-Hydroxyestrone. oup.com The NADPH-dependent 6-hydroxylation of estrone (B1671321) and estradiol (B170435) is catalyzed by cytochrome P450 enzymes in the liver. oup.com While the direct reduction of the 6-keto group of this compound back to a hydroxylated form is considered irreversible, it exists in a metabolic equilibrium with these related compounds. oup.comannualreviews.org Research has identified 6α- and 6β-hydroxylated metabolites as significant biotransformation products of estrogens, though they generally possess very weak binding affinity for classical estrogen receptors and low uterotropic activity. oup.comnih.gov

A primary reduction pathway for this compound involves the conversion of its 17-keto group to a 17β-hydroxyl group, resulting in the formation of 6-Ketoestradiol. oup.comoup.com This reaction is a critical step that alters the biological activity of the molecule. Further metabolism can lead to the formation of 6-Ketoestriol. oup.comoup.com

Research into the biological activity of these metabolites reveals significant differences in their affinity for estrogen receptors (ERα and ERβ). 6-Ketoestradiol, for instance, shows a markedly higher binding affinity for both ERα and ERβ compared to its precursor, this compound. This suggests that the reduction at the C-17 position is crucial for receptor interaction. oup.com

| Compound | Common Abbreviation | ERα IC50 (nM) | ERβ IC50 (nM) | Receptor Binding Affinity Ratio (ERα/ERβ) |

| This compound | 6-Keto-E1 | 489.8 | 891.3 | 2.0 |

| 6-Ketoestradiol | 6-Keto-E2 | 15.9 | 15.9 | 1.3 |

| 6-Ketoestriol | 6-Keto-E3 | 44.7 | 316.2 | 8.3 |

| 6α-Hydroxyestradiol | 6α-OH-E2 | 199.5 | 251.2 | 1.5 |

| 6β-Hydroxyestradiol | 6β-OH-E2 | 794.3 | 562.3 | 0.5 |

Table based on data from a study on endogenous estrogen metabolites. oup.com The IC50 value represents the concentration of the compound required to displace 50% of a radiolabeled ligand from the receptor; a lower value indicates higher binding affinity.

Conjugation Reactions and Their Research Implications

Conjugation is a phase II metabolic process where a hydrophilic molecule is attached to a steroid, rendering it more water-soluble and facilitating its excretion from the body. wikipathways.org For this compound and its metabolites, the primary conjugation pathways are sulfonation and glucuronidation.

Sulfonation involves the transfer of a sulfonate group to a hydroxyl group on the estrogen molecule. While direct sulfonation of this compound is not extensively detailed, the sulfonation of its parent compounds and metabolites is a known pathway. nih.govescholarship.org Research has noted that while 6α- and 6β-hydroxylation of estrogens are significant metabolic routes, it is unknown if subsequent sulfonation at the C-6 position occurs in vivo. oup.com There is a significant research implication associated with this potential pathway; studies with chemically synthesized estrogen-6-sulfates suggest they can generate highly reactive intermediates. oup.com If formed in the body, estradiol- or estrone-6-sulfates could be genotoxic, highlighting a crucial area for future investigation into the biological consequences of estrogen metabolism. oup.com

Glucuronidation is a major conjugation pathway for estrogens, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. oup.comwikipathways.org This reaction attaches glucuronic acid to the estrogen, significantly increasing its water solubility for efficient elimination, typically in urine. wur.nl The formation of glucuronide conjugates is a key detoxification step in estrogen metabolism. oup.com In one study, this compound-6-O-carboxymethyl-oxime was used as a steroid coating antigen in an enzymeimmunoassay designed to measure estrone-3-glucuronide, indicating its utility as a chemical tool in studying estrogen conjugation. nih.gov

Environmental Biotransformation Pathways

Beyond endogenous metabolism, the fate of estrogens in the environment is a subject of significant research. Estrogen conjugates, such as 17β-estradiol-3-glucuronide and 17β-estradiol-3-sulphate, are excreted and enter aquatic environments. usda.gov While these conjugates are less biologically active, they can be converted back into potent free estrogens by microorganisms. researchgate.net

Recent laboratory studies investigating the degradation of these estrogen conjugates in river water and sediment under aerobic conditions have identified this compound as a novel metabolite. usda.govusda.govnih.gov These findings demonstrate that this compound is not only a product of human and animal metabolism but is also formed through the biotransformation of estrogen conjugates in the environment. usda.govnih.govresearchgate.net The degradation process was found to be much more rapid in sediment compared to river water, likely due to higher microbial populations. nih.gov The formation of this compound and other metabolites from common estrogen pollutants highlights a complex environmental transformation pathway that may pose unknown risks to aquatic life. usda.govnih.gov

Microbial Degradation in Aqueous Environments

Laboratory studies using river water as an inoculum under aerobic conditions have been instrumental in elucidating the microbial degradation pathways of estrogen conjugates that can lead to the formation of this compound. nih.gov In these studies, this compound has been identified as a novel metabolite. nih.govusda.gov

Research conducted on the degradation of 17β-estradiol-3-glucuronide (E2-3G) and 17β-estradiol-3-sulphate (E2-3S) in river water revealed that these conjugates undergo transformation, leading to various downstream products. nih.gov While the primary degradation of E2-3G in river water followed first-order kinetics, resulting in 17β-estradiol and estrone, further transformations were observed. nih.govusda.gov Similarly, E2-3S was found to convert to estrone-3-sulphate. nih.govusda.gov

Crucially, within these degradation pathways, this compound was detected as a new metabolite. nih.govusda.gov This indicates that microbial communities present in river water possess the enzymatic capabilities to introduce a ketone group at the C-6 position of the estrane (B1239764) steroid skeleton. The formation of such metabolites is significant as they may exhibit their own biological activity and environmental persistence, potentially posing unknown risks to aquatic organisms. usda.govresearchgate.net

Alongside this compound, other novel metabolites tentatively identified in these aqueous degradation studies include delta-9(11)-dehydroestrone, a lactone compound, and various hydroxylated and sulfated conjugates. nih.govusda.gov The observation of these new transformation products underscores the complexity of estrogen metabolism in aquatic environments. usda.gov

Table 1: Transformation Products of Estrogen Conjugates in Aqueous Environments

| Precursor Compound | Identified Transformation Product |

|---|---|

| 17β-estradiol-3-glucuronide (E2-3G) | 17β-estradiol |

| Estrone | |

| This compound | |

| delta-9(11)-dehydroestrone | |

| Hydroxylated estrone | |

| Lactone compound | |

| Sulfate (B86663) conjugates | |

| 17β-estradiol-3-sulphate (E2-3S) | Estrone-3-sulphate |

| This compound | |

| delta-9(11)-dehydroestrone | |

| Hydroxylated estrone | |

| Lactone compound |

Source: Adapted from Ma, L., & Yates, S. R. (2018). nih.govusda.gov

Biotransformation in Sediment Microcosms

Sediments play a crucial role in the fate and transformation of estrogens in aquatic systems, often harboring higher densities of microorganisms compared to the overlying water column. nih.govusda.gov This leads to significantly faster degradation of estrogen conjugates in sediment microcosms. nih.govusda.gov

In studies investigating the biotransformation of estrogen conjugates in river sediment under aerobic conditions, a near-complete transformation of over 99.9% was observed within one to two days at low initial concentrations. usda.gov This rapid degradation is attributed to the high population densities of microorganisms in the sediment. nih.govusda.gov

Similar to aqueous environments, this compound was identified as a key metabolite in sediment microcosms. nih.govusda.gov The predominant degradation mechanisms for E2-3G and E2-3S were deconjugation and oxidation at the C-17 position, respectively. nih.govusda.gov However, the detection of this compound demonstrates that microbial activity in sediments also facilitates the oxidation of the steroid A-ring. nih.govusda.gov

The presence of sediment has been shown to accelerate the biodegradation of estrogens. For instance, the average biodegradation half-life of 17β-estradiol was found to be 49 ± 16 hours in river water alone, but this was reduced to 22 ± 4 hours in the presence of sediment. acs.org Similarly, the half-life of estrone decreased from 74 ± 16 hours in river water to 25 ± 9 hours in sediment microcosms. acs.org

Table 2: Biodegradation Half-lives of Estrogens in River Water and Sediment Microcosms

| Compound | Environment | Biodegradation Half-life (hours) |

|---|---|---|

| 17β-estradiol | River Water | 49 ± 16 |

| River Water with Sediment | 22 ± 4 | |

| Estrone | River Water | 74 ± 16 |

Source: Adapted from a 2023 study on microbial degradation of estrogens. acs.org

The formation of this compound and other novel metabolites like delta-9(11)-dehydroestrone in sediment highlights the diverse metabolic capabilities of sediment-dwelling microbial communities. nih.govusda.gov These findings are critical for developing a comprehensive understanding of the environmental fate of estrogens and for accurately assessing the potential risks associated with their transformation products. usda.gov

Molecular Interactions and Biological Activities

Estrogen Receptor Binding Dynamics

The ability of 6-ketoestrone to elicit estrogenic or anti-estrogenic effects is contingent upon its binding to estrogen receptors (ERs). The two primary subtypes of estrogen receptors, ERα and ERβ, exhibit distinct tissue distributions and can mediate different physiological responses. The binding affinity of this compound to these receptor subtypes is a critical determinant of its biological activity.

Affinity for Estrogen Receptor Alpha (ERα)

Research into the binding affinity of various endogenous estrogen metabolites has provided insights into the interaction of this compound with ERα. In a comprehensive study evaluating the binding affinities of numerous steroidal estrogens, this compound was found to possess a relatively low affinity for human ERα. Its relative binding affinity (RBA) was determined to be 0.3% compared to the benchmark estrogen, estradiol (B170435) (E2), which is set at 100%. This indicates that a significantly higher concentration of this compound is required to occupy the same number of ERα binding sites as estradiol.

Affinity for Estrogen Receptor Beta (ERβ)

Interestingly, this compound demonstrates a notably higher binding affinity for ERβ compared to ERα. The same study reported the RBA of this compound for human ERβ to be 5.5%. While still considerably lower than that of estradiol, this represents an approximately 18-fold preferential binding for ERβ over ERα.

Differential Subtype Binding Characteristics

The marked difference in binding affinity for ERα and ERβ highlights the differential subtype binding characteristics of this compound. This preferential binding to ERβ is a noteworthy characteristic among certain D-ring modified estrogen metabolites. This selectivity suggests that the physiological effects of this compound may be predominantly mediated through the ERβ signaling pathway. The structural modifications in the D-ring of the steroid, such as the presence of a keto group at position 6, significantly influence the interaction with the ligand-binding domains of the two estrogen receptor subtypes.

Table 1: Relative Binding Affinity (RBA) of this compound for Estrogen Receptor Subtypes

| Compound | ERα RBA (%) | ERβ RBA (%) |

| This compound | 0.3 | 5.5 |

| Data sourced from a study on the quantitative structure-activity relationship of various endogenous estrogen metabolites. |

Enzyme Inhibition Mechanisms

Beyond its interaction with estrogen receptors, this compound also exhibits inhibitory activity against certain enzymes involved in steroid metabolism. This activity can modulate the local concentrations of more potent estrogens, thereby influencing estrogenic signaling.

Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1)

Structure-Activity Relationships for Enzyme Inhibition

The structure-activity relationship (SAR) for steroidal inhibitors of 17β-HSD1 is a complex field of study. Generally, the steroidal scaffold serves as a template for designing inhibitors that can effectively compete with the natural substrate, estrone (B1671321), for the enzyme's active site. Modifications at various positions on the steroid nucleus can significantly impact inhibitory potency and selectivity.

Other Modulatory Effects on Steroidogenic Enzymes

The available scientific literature primarily focuses on the interaction of this compound, also known as 6-OXO or androst-4-ene-3,6,17-trione (B20797), with the enzyme aromatase. While its effects on other steroidogenic enzymes are not as extensively documented, the existing research provides some insights into its broader modulatory profile.

Aromatase Inhibition

The most well-characterized modulatory effect of this compound is its potent inhibition of aromatase (cytochrome P450 19A1). Aromatase is a key enzyme in steroidogenesis, responsible for the conversion of androgens to estrogens. Specifically, it catalyzes the aromatization of the A-ring of androstenedione (B190577) and testosterone (B1683101) to produce estrone and estradiol, respectively.

Research has demonstrated that this compound acts as an irreversible inhibitor of aromatase. nih.govnih.gov This type of inhibition, often referred to as "suicide inhibition," occurs when the inhibitor molecule permanently binds to the enzyme's active site, leading to its inactivation. nih.gov By inactivating aromatase, this compound effectively blocks the biosynthesis of estrogens. nih.gov

A study involving resistance-trained males who were administered a nutritional supplement containing 6-OXO (androst-4-ene-3,6,17-trione) observed significant increases in free testosterone and dihydrotestosterone (B1667394) (DHT). mdpi.com The study also noted a significant increase in the ratio of free testosterone to estrogen. mdpi.com However, it is noteworthy that while the supplement did not completely inhibit aromatase activity, it did lead to an increase in estrone levels. mdpi.com This suggests a complex interplay within the steroidogenic pathway following the administration of this compound. In-vitro studies have consistently shown that androst-4-ene-3,6,17-trione permanently binds to and inactivates the aromatase enzyme in various tissue samples. nih.gov

Effects on Other Hydroxysteroid Dehydrogenases and Steroid Sulfatase

Detailed research findings and specific kinetic data (such as IC50 or Ki values) on the direct modulatory effects of this compound on other key steroidogenic enzymes, including 17β-hydroxysteroid dehydrogenases (17β-HSDs), 3β-hydroxysteroid dehydrogenase (3β-HSD), and steroid sulfatase, are limited in the currently available scientific literature. While some studies have explored the modification of the estrone structure at the 6-position to develop inhibitors of 17β-HSD type 1, this does not provide direct evidence of this compound's activity. nih.gov

Table of Research Findings on this compound (6-OXO) and Aromatase

| Study Focus | Key Findings | Citations |

| Mechanism of Action | Acts as a "suicide inhibitor" of the aromatase enzyme, permanently binding to its active site. | nih.gov |

| In-vivo Effects in Males | Supplementation with 300 mg and 600 mg daily for eight weeks significantly increased free testosterone and dihydrotestosterone (DHT). The ratio of free testosterone to estrogen also increased. Estrone levels were also elevated. | mdpi.com |

| In-vitro Studies | Androst-4-ene-3,6,17-trione permanently binds to and inactivates the aromatase enzyme in various tissue samples. | nih.gov |

| General Effect | Potent irreversible aromatase inhibitor that inhibits estrogen biosynthesis by inactivating aromatase in adipose and peripheral tissue. | nih.gov |

Analytical Methodologies for 6 Ketoestrone Quantification in Research

Sample Preparation Techniques for Biological Matrices

Effective sample preparation is a critical initial step in the bioanalytical workflow. nih.gov Its primary goals are to isolate the analyte of interest, remove interferences that could compromise the analysis, and concentrate the analyte to a level suitable for detection. nih.gov

The choice of extraction method is pivotal for the successful quantification of estrogens from biological samples. nih.gov Two of the most commonly employed techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). nih.govnih.gov

Liquid-Liquid Extraction (LLE) is a traditional method that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. chromatographyonline.com For steroid analysis, the pH of the aqueous sample may be adjusted to ensure the analyte is in an uncharged state, thereby maximizing its partitioning into the organic solvent. chromatographyonline.com Common organic solvents used include methyl tert-butyl ether, diethyl ether, and n-hexane. chromatographyonline.com While effective, LLE can be labor-intensive and may require large volumes of organic solvents. nih.gov A variation known as Supported Liquid Extraction (SLE) offers an alternative by immobilizing the aqueous sample on a solid support, over which the organic extraction solvent is passed. This technique has been successfully applied in a 96-well plate format for the high-throughput analysis of 18 different steroids, including estrone (B1671321), from plasma samples. nih.goved.ac.uk

Solid-Phase Extraction (SPE) is a more modern and widely used technique that offers greater flexibility and automation potential. nih.gov SPE utilizes a solid sorbent material, packed into a cartridge or a 96-well plate, to retain the analyte from the liquid sample. nih.gov Interferences are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent. For estrogen analysis, reversed-phase (e.g., C18) and ion-exchange sorbents are commonly recommended. nih.gov SPE is highly effective for cleaning up complex samples like plasma and has been integral to the development of robust methods for measuring panels of androgens and estrogens. nih.govmdpi.com

Table 1: Comparison of Common Extraction Methods for Steroid Analysis

| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Principle | Partitioning between two immiscible liquids | Adsorption onto a solid phase followed by elution |

| Common Solvents/Phases | Methyl tert-butyl ether, Diethyl ether, Hexane | C18, Ion-exchange sorbents |

| Advantages | Established technique, effective for certain matrices | High recovery, good reproducibility, easily automated, less solvent usage |

| Disadvantages | Labor-intensive, potential for emulsion formation, large solvent volumes | Higher cost per sample, potential for sorbent variability |

| Throughput | Generally lower, though can be adapted (e.g., SLE) | High, especially with 96-well plate formats |

A significant challenge in bioanalysis is the "matrix effect," where co-extracted endogenous components of the biological sample interfere with the ionization of the target analyte, leading to ion suppression or enhancement. chromatographyonline.comchromatographyonline.com This can severely impact the accuracy and sensitivity of the analysis, particularly in Liquid Chromatography-Mass Spectrometry (LC-MS). chromatographyonline.com Phospholipids are a major source of matrix effects in plasma and serum samples. chromatographyonline.com

Effective interference removal is therefore crucial. nih.gov This is primarily achieved through the meticulous selection and optimization of sample preparation procedures. chromatographyonline.com

Efficient Extraction: Both LLE and SPE are designed to separate the analyte from the bulk of the matrix components. SPE, in particular, can be highly selective. For instance, choosing an SPE column with a different retention mechanism than the analytical chromatography column can significantly improve sample clean-up. nih.gov

Chromatographic Separation: Proper chromatographic methods can separate the analyte of interest from interfering compounds that were not removed during extraction. This ensures that the analyte elutes at a different time than the interfering substances, preventing co-elution and minimizing matrix effects at the point of detection. chromatographyonline.com

Use of Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects. chromatographyonline.com A SIL-IS is chemically identical to the analyte but has a different mass, and it is expected to behave identically during extraction, chromatography, and ionization. Any suppression or enhancement experienced by the analyte should be mirrored by the SIL-IS, allowing for accurate correction and reliable quantification. chromatographyonline.commdpi.com

Advanced Chromatographic and Spectrometric Techniques

The development of hyphenated analytical techniques, which couple a separation method with a detection method, has revolutionized the quantification of low-abundance molecules like 6-Ketoestrone. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the definitive technique for the quantification of estrogens and their metabolites in clinical and research laboratories. nih.govmdpi.com This method offers unparalleled sensitivity and specificity compared to older techniques like immunoassays, which can suffer from cross-reactivity issues. nih.gov

An LC-MS/MS system involves:

Liquid Chromatography (LC): A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system separates the components of the extracted sample. Reversed-phase C18 columns are very common for steroid analysis. nih.govnih.gov

Ionization Source: The separated compounds are ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). ESI is frequently used for steroids but is also more susceptible to matrix effects. chromatographyonline.com

Tandem Mass Spectrometry (MS/MS): The ionized molecules are guided into a triple quadrupole mass spectrometer. In the first quadrupole, a specific parent ion (corresponding to the mass-to-charge ratio of the analyte, e.g., this compound) is selected. This ion is then fragmented in a collision cell, and specific fragment ions (product ions) are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling very low limits of quantification (LOQ). nih.gov

A study developing a method to measure 15 different estrogen metabolites in urine utilized an LC-MS/MS system with a C18 column and an electrospray ionization source, demonstrating the power of this technique to create comprehensive metabolic profiles. nih.gov

Table 2: Typical LC-MS/MS Parameters for Estrogen Analysis

| Parameter | Typical Setting/Value | Reference |

| Chromatography System | UHPLC or HPLC | nih.govnih.gov |

| Analytical Column | Reversed-phase C18 (e.g., 2.1 x 150 mm) | nih.govnih.gov |

| Mobile Phase | Water and Methanol (B129727) or Acetonitrile, often with additives like ammonium (B1175870) fluoride (B91410) to improve sensitivity | nih.gov |

| Flow Rate | 0.3 - 0.5 mL/min | nih.gov |

| Ionization Source | Electrospray Ionization (ESI), often with polarity switching | nih.gov |

| Mass Spectrometer | Triple Quadrupole (QqQ) | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

While LC-MS/MS is dominant, other hyphenated techniques are also valuable in metabolomics. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This was one of the earliest techniques used to analyze metabolites in biological fluids. nih.gov For non-volatile compounds like steroids, a chemical derivatization step is required to make them volatile enough for GC analysis. While powerful, this additional step can add complexity to the sample preparation process. nih.gov

Capillary Electrophoresis-Mass Spectrometry (CE-MS): This technique separates ions based on their electrophoretic mobility in a capillary. CE-MS is particularly useful for analyzing highly polar and charged metabolites and offers a complementary separation mechanism to LC. nih.gov

These hyphenated platforms are central to both untargeted metabolomics (global profiling) and targeted metabolomics, where a predefined set of metabolites is quantified. nih.govnih.gov

Quantification in Diverse Biological Samples

The ability to measure this compound and related metabolites in various biological samples is crucial for understanding estrogen metabolism. LC-MS/MS methods have been successfully developed and validated for quantifying panels of estrogens in:

Urine: Urine is a common matrix for assessing metabolic end-products. A highly reproducible LC-MS/MS method was developed to measure 15 estrogens and their metabolites, including those in the 16α-hydroxylation pathway like 16-ketoestradiol, from overnight urine samples. nih.gov This study highlighted significant inter-individual differences in metabolite concentrations, with ranges spanning 10- to 100-fold within groups. nih.gov

Plasma/Serum: Blood provides a snapshot of circulating hormone levels. Robust LC-MS/MS methods using SPE or SLE have been established for measuring multiple steroids, including estrone, from plasma and serum. nih.govmdpi.com These methods can achieve limits of quantification in the low picogram per milliliter (pg/mL) range, which is necessary for accurately measuring many estrogens. nih.gov

Saliva: Saliva offers a non-invasive alternative for measuring unbound, biologically active steroid concentrations. nih.gov

Faecal Samples: Analysis of faecal steroids provides insights into hormone metabolism and excretion, particularly in wildlife and endocrinology research. Extraction methods often involve high-percentage methanol or ethanol (B145695) solutions. wtm.at

The development of these sensitive and specific analytical methods is fundamental to advancing research into the complex roles of estrogen metabolites like this compound in health and disease.

In Vivo Biospecimen Analysis (e.g., Plasma, Urine, Tissue, Follicular Fluid)

The analysis of this compound in biological samples presents challenges due to the complexity of the matrices and the typically low concentrations of the analyte. Advanced chromatographic techniques coupled with mass spectrometry are the methods of choice for robust and reliable quantification.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for the analysis of steroids, including this compound, in plasma, urine, and tissue. dtu.dknih.gov This method offers high sensitivity and specificity, allowing for the detection of steroid hormones at very low concentrations. dphen1.com For instance, LC-MS/MS systems can achieve a lower limit of quantitation of 8 pg/mL for some estrogens in serum. nih.gov The sample preparation for these analyses often involves a solid-phase extraction (SPE) step to concentrate the analyte and remove interfering substances from the biological matrix. dtu.dkdphen1.com Derivatization can also be employed to enhance the sensitivity of LC-MS detection. dphen1.com

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used for steroid analysis. dphen1.com Similar to LC-MS, it often requires a derivatization step to improve the volatility and thermal stability of the steroid molecules for gas-phase analysis. nih.gov The choice between LC-MS/MS and GC-MS often depends on the specific requirements of the study, including the desired sensitivity and the nature of the biological matrix. dphen1.com

The analysis of urinary estrogen metabolites provides valuable insights into systemic estrogen metabolism. nih.gov Methods have been developed for the concurrent measurement of multiple estrogen metabolites in urine, with detection limits around 4 pg/mL. nih.gov These methods typically involve enzymatic deconjugation to measure total (conjugated and unconjugated) estrogen levels, followed by extraction and analysis by LC-MS/MS. nih.gov

Table 1: Research Findings on In Vivo Biospecimen Analysis of Estrogens

| Biospecimen | Analytical Method | Key Findings & Detection Limits |

| Serum | LC-MS/MS | Lower level of quantitation for each EM is 8 pg/mL serum. nih.gov |

| Urine | LC-MS/MS | Level of detection is approximately 4 pg/mL. nih.gov |

| Plasma and Testes | On-line SPE-LC-MS/MS | Limit of detection for estrogens is below 10 ppt. dtu.dk |

In Vitro Cellular and Enzymatic Assay Analysis

In vitro studies using cell cultures and enzymatic assays are fundamental for investigating the biochemical pathways involving this compound. These assays require precise and sensitive analytical methods to quantify the production or metabolism of the compound.

The H295R steroidogenesis assay is a widely used in vitro model to assess the effects of compounds on steroid hormone synthesis. dtu.dk The analysis of steroids in the cell culture media from this assay is often performed using on-line solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry (on-line SPE-LC-MS/MS). dtu.dk This automated approach allows for high-throughput analysis with high sensitivity, with limits of detection for estrogens reported to be below 10 parts per trillion (ppt). dtu.dk

Cell culture studies investigating estrogen production also rely on sensitive analytical techniques to measure steroids in both cell lysates and the surrounding culture media. nih.gov For example, studies have shown that estradiol (B170435) and estrone can be detected in L6 cell lysates and conditioned media, while other steroids remained below the detection limit. nih.gov The quantification in these experiments is often achieved using methods like LC-MS/MS.

Enzymatic assays are designed to measure the activity of specific enzymes involved in steroid metabolism. The quantification of the product of the enzymatic reaction, which could be this compound or a related metabolite, is typically performed using spectrophotometric or chromatographic methods. sigmaaldrich.comnih.gov For instance, a general enzymatic assay involves incubating the enzyme with its substrate and then measuring the rate of product formation. sigmaaldrich.com

Table 2: Research Findings on In Vitro Cellular and Enzymatic Assay Analysis of Steroids

| Assay Type | Analytical Method | Key Findings & Applications |

| H295R Steroidogenesis Assay | On-line SPE-LC-MS/MS | Used for quantification of steroids in in-vitro assays with a limit of detection for estrogens below 10 ppt. dtu.dk |

| Cell Culture (L6 muscle cells) | Not specified, likely LC-MS/MS | Estradiol and estrone were detected in cell lysates and conditioned media. nih.gov |

| General Enzymatic Assays | Spectrophotometric Rate Determination | Measures the rate of an enzyme-catalyzed reaction by monitoring changes in absorbance. sigmaaldrich.com |

Environmental Sample Analysis

The presence of steroid hormones, including estrogens and their metabolites, in the environment is a significant concern due to their potential as endocrine-disrupting compounds. dphen1.comnih.gov The analysis of these compounds in environmental matrices such as water, soil, and sediment requires highly sensitive methods capable of detecting trace concentrations.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most common analytical techniques for determining steroid estrogens in environmental samples. dphen1.commst.dk These methods provide the necessary selectivity and sensitivity to quantify these compounds at the nanogram per liter (ng/L) or nanogram per gram (ng/g) level. dphen1.com

Sample preparation is a critical step in environmental analysis to pre-concentrate the analytes and remove matrix interferences. dphen1.comnih.gov Solid-phase extraction (SPE) is the most frequently used technique for water samples. dphen1.comnih.gov For solid samples like soil and sediment, extraction methods such as pressurized liquid extraction, microwave-assisted extraction, and ultrasound-assisted extraction are employed. dphen1.com

Studies have reported the detection of various natural and synthetic estrogens in wastewater influents and effluents, as well as in surface water. nih.govnih.govresearchgate.net For example, estrone (E1) is often the most frequently detected estrogen in wastewater. researchgate.net The concentrations of these hormones can range from below the detection limit to several hundred nanograms per liter. researchgate.net The efficiency of wastewater treatment plants in removing these compounds is a key area of research, with studies showing variable removal rates. nih.govnih.gov

Table 3: Research Findings on Environmental Sample Analysis of Estrogens

| Environmental Matrix | Analytical Method | Typical Concentrations & Detection Limits |

| Wastewater Effluent | LC-MS/MS | E1, E2, and EE2 detected at the low ng/L level. nih.gov |

| Surface Water | LC-MS/MS | E1 detectable at a mean value of 0.16 ng/L. nih.gov |

| River Water | Not specified | Detected concentrations ranged from not detected to 51.7 ng/L for various natural estrogens. researchgate.net |

| Soil and Sediment | GC-MS or LC-MS/MS | Requires extraction techniques to achieve ng/g detection limits. dphen1.com |

Computational and in Silico Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity. nih.gov By analyzing a dataset of compounds with known activities, QSAR can identify the physicochemical properties and structural features, known as molecular descriptors, that are critical for a specific biological endpoint. nih.gov These models provide a promising method for estimating a compound's activity, which is particularly useful when extensive experimental testing is impractical. nih.gov

QSAR models are widely used to predict the estrogenic activity of various chemicals, including environmental estrogens and metabolites. nih.gov The estrogenic potential of a compound like 6-Ketoestrone is primarily determined by its ability to bind to and activate estrogen receptors (ERα and ERβ). QSAR models for estrogenicity are typically developed using large datasets of compounds with experimentally determined binding affinities for estrogen receptors.

These models employ a range of molecular descriptors to quantify the structural features of the molecules. Descriptors can include constitutional indices, topological indices, and quantum chemical parameters. For instance, an integrated QSAR model developed to predict the estrogenic effects of phytoestrogens found that the relative binding affinity to ERα and ERβ showed a relationship with the dipole moment. nih.gov Other important descriptors identified in various studies include molecular shape, connectivity, hydrophobicity, and hydrogen bonding potential. nih.gov

By inputting the structure of this compound into a validated QSAR model, it is possible to predict its binding affinity for estrogen receptors and thus its potential estrogenicity. The model compares the calculated descriptors of this compound to those of the compounds in the training set to estimate its activity. The predictive power of such models is assessed through rigorous internal and external validation procedures to ensure their robustness and reliability. nih.gov

Table 1: Examples of Molecular Descriptors Used in QSAR for Estrogenicity Prediction

| Descriptor Category | Specific Descriptor Examples | Relevance to Estrogenicity |

| Electronic | Dipole Moment (µ) | Influences electrostatic interactions with the receptor. nih.gov |

| HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to form bonds. researchgate.net | |

| Topological | Molecular Connectivity Indices (e.g., χ) | Describes the branching and shape of the molecule. nih.gov |

| Wiener Index | Relates to the overall size and shape of the molecule. | |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Measures hydrophobicity, which is crucial for entering the binding pocket. nih.gov |

| Molar Refractivity | Relates to the volume of the molecule and its polarizability. | |

| Steric/3D | Molecular Volume/Surface Area | Governs the fit of the ligand within the receptor's binding site. researchgate.net |

| Molecular Depth (MD) | Influences the interaction with specific pockets within the receptor. nih.gov |

Beyond predicting activity, QSAR models can elucidate the key structural features of a ligand, such as this compound, that govern its interaction with a protein target. By analyzing the coefficients of the different descriptors in the QSAR equation, researchers can identify which molecular properties positively or negatively contribute to the binding affinity.

For steroidal compounds, the presence and orientation of specific functional groups are critical. The ketone group at the C6 position of this compound, for example, significantly alters its electronic and steric profile compared to estrone (B1671321). A QSAR study could quantify the impact of this modification. Studies on similar compounds have highlighted the importance of features like:

Hydrogen Bonding: The presence and location of hydrogen bond donors and acceptors are crucial for anchoring the ligand in the binding pocket.

Steric Factors: The size and shape of substituents can either enhance binding through favorable contacts or reduce it through steric hindrance.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful for this purpose. nih.gov These methods generate 3D contour maps that visualize regions around the aligned molecules where changes in steric bulk, electrostatic charge, or hydrophobicity would likely increase or decrease biological activity, providing a detailed picture of the structural requirements for optimal ligand-protein interaction. nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques that model the interaction between a ligand and a protein at an atomic level. nih.gov Docking predicts the preferred binding orientation and affinity of a ligand to a receptor, while MD simulations provide insights into the stability and conformational changes of the ligand-receptor complex over time. nih.govfrontiersin.org

To study the interaction of this compound with its primary targets, the estrogen receptors (ERα and ERβ), molecular docking simulations can be performed. This process involves:

Preparation: Obtaining the 3D crystal structure of the estrogen receptor's ligand-binding domain from a repository like the Protein Data Bank (PDB).

Docking: Placing the 3D structure of this compound into the defined binding site of the receptor using a docking algorithm. The algorithm samples numerous possible conformations and orientations of the ligand.

Scoring: Evaluating each pose using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is considered the most likely binding mode.

The results of docking can reveal specific amino acid residues in the ER binding pocket that form key interactions (e.g., hydrogen bonds, hydrophobic contacts) with this compound. Following docking, MD simulations can be run to assess the stability of the predicted binding pose. frontiersin.orgnih.gov These simulations track the movements of every atom in the ligand-receptor complex over a period of nanoseconds, providing a dynamic view of the interaction and confirming whether the key interactions identified in docking are maintained over time. frontiersin.org

Table 2: Potential Interacting Residues in Estrogen Receptor α (ERα) for Steroidal Ligands

| Interaction Type | Key Amino Acid Residues | Role in Binding |

| Hydrogen Bond | Glu353, Arg394, His524 | Anchor the phenolic A-ring and D-ring of the steroid. |

| Hydrophobic Contact | Leu346, Leu384, Met421, Phe404 | Form a hydrophobic cavity that accommodates the steroid core. |

| π-π Stacking | Phe404 | Can interact with the aromatic A-ring of the estrogen. mdpi.com |

Besides nuclear receptors, this compound may interact with enzymes involved in steroid metabolism, such as aromatase (CYP19A1) or various hydroxysteroid dehydrogenases. Molecular docking and MD simulations are crucial for studying these potential interactions. For example, modeling the binding of this compound to the active site of aromatase can help predict whether it might act as a substrate or an inhibitor.

Studies on aromatase inhibitors have shown that both steric and electronic effects of substituents on the steroid scaffold play a critical role in binding to the enzyme's active site. nih.gov Docking simulations can predict how the C6-keto group of this compound fits within the active site and whether it forms favorable or unfavorable interactions with key residues like those in the substrate access channel or near the heme group. nih.govnih.gov This information is vital for understanding how this compound might influence the synthesis of estrogens.

Machine Learning and Data Mining Applications

The fields of machine learning and data mining offer advanced tools for analyzing large and complex biological datasets. nih.govascpt.org These approaches can uncover patterns and build predictive models that go beyond traditional QSAR. nih.gov For a compound like this compound, these techniques can be applied to predict a wide range of properties.

By leveraging large public databases containing information on thousands of chemicals, machine learning algorithms—such as Random Forests, Support Vector Machines (SVM), and Artificial Neural Networks (ANNs)—can be trained to classify compounds or predict their activities. nih.govnih.gov For this compound, these models could be used to:

Predict Multiple Biological Activities: Simultaneously predict its potential to interact with various receptors and enzymes, providing a broader biological profile.

Estimate ADMET Properties: Predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, which is crucial in drug discovery and toxicology.

Identify Novel Targets: Data mining approaches can analyze patterns of activity across different assays to suggest potential new protein targets for this compound.

The advantage of machine learning is its ability to handle high-dimensional data and capture complex, non-linear relationships that might be missed by simpler models. ascpt.org As more high-throughput screening data becomes available, the accuracy and applicability of these models for predicting the biological fate of compounds like this compound will continue to improve. nih.govnih.gov

Predictive Modeling for Biological Endpoints

Predictive modeling, particularly through machine learning (ML) and quantitative structure-activity relationship (QSAR) models, has been applied to forecast the biological endpoints of various chemicals. acs.org In the case of this compound, a key biological endpoint of interest is its estrogenic activity, given its structural similarity to endogenous estrogens.

Recent research has employed sophisticated in silico platforms to predict the toxicological profiles of small molecules. One such platform, VenomPred 2.0, utilizes a consensus machine learning approach, which combines the predictions from multiple models to enhance the reliability of the forecast. acs.org This platform was used to evaluate the estrogenic potential of this compound. The consensus prediction from the model identified this compound as an estrogenic compound. acs.org This prediction is significant as it aligns with the understanding that the structural features of this compound may allow it to interact with biological pathways associated with estrogenic action, such as the estrogen receptor. acs.org

The predictive models within platforms like VenomPred 2.0 are trained on large datasets of compounds with known biological activities. acs.org By learning the relationships between molecular structures and their biological effects, these models can then predict the activity of novel or less-studied compounds like this compound.

| Compound | In Silico Platform | Modeling Approach | Predicted Biological Endpoint | Prediction Outcome | Supporting Evidence |

|---|---|---|---|---|---|

| This compound | VenomPred 2.0 | Consensus Machine Learning | Estrogenicity | Estrogenic | SHAP analysis identified the phenolic fragment as the key contributor to the predicted activity. acs.org |

Feature Importance Analysis (e.g., SHAP Methods) in Molecular Activity

A significant challenge in the application of machine learning models is the "black box" nature of their predictions. Feature importance analysis methods, such as SHAP (SHapley Additive exPlanations), address this by providing insights into which specific features of a molecule are most influential in a model's prediction. nih.gov The SHAP method, rooted in cooperative game theory, calculates the contribution of each feature to the prediction for an individual instance, thereby enhancing the transparency and interpretability of the model. nih.gov

In the analysis of this compound's predicted estrogenicity, SHAP analysis was instrumental in identifying the key molecular features driving this prediction. The analysis revealed that the phenolic fragment of the this compound molecule was the primary moiety responsible for its classification as an estrogenic compound. acs.org This finding is chemically intuitive and consistent with established knowledge, as the phenolic A-ring is a well-known critical feature for binding to the estrogen receptor.

Experimental Models for 6 Ketoestrone Research

In Vitro Enzyme Kinetic Studies

In vitro enzyme kinetic studies are fundamental for identifying the specific enzymes responsible for the biosynthesis and metabolism of 6-ketoestrone and for quantifying their efficiency. The formation of this compound from its precursor, estrone (B1671321), involves oxidative reactions primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. oup.com

The initial step in forming this compound is the hydroxylation of the steroid's B-ring at the C-6 position, yielding 6α- or 6β-hydroxyestrone. These reactions are NADPH-dependent and have been observed in liver preparations from various species, including rodents and humans. oup.com Subsequent oxidation of the hydroxyl group yields the 6-keto moiety. Specific CYP isoforms identified in rat liver microsomes that catalyze the 6-hydroxylation of estrogens include CYP2B1/2B2 and CYP1A1/1A2. oup.com

Beyond its formation, this compound is also studied as an inhibitor of other key steroidogenic enzymes. Research has shown that this compound is a potent inhibitor of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). acs.org This enzyme is critical for the conversion of the less active estrone into the highly potent estradiol (B170435), thereby regulating the bioavailability of active estrogens in target tissues. acs.org The inhibitory action of this compound on this enzyme has been evaluated in cell-based systems using T47-D human breast cancer cells. acs.org

Table 1: Enzymes Associated with this compound Metabolism and Activity

| Enzyme/Enzyme Family | Model System | Role Related to this compound | Citation |

| Cytochrome P450 (CYP) | Rat Liver Microsomes | Catalyzes the NADPH-dependent 6-hydroxylation of estrone, a precursor step to this compound formation. | oup.com |

| CYP2B1/2B2 | Rat Liver Microsomes | A major enzyme responsible for 6α- and 6β-hydroxylation of estrogens. | oup.com |

| CYP1A1/1A2 | Rat Liver Microsomes | Also catalyzes hepatic 6α- and 7α-hydroxylation of estrogens. | oup.com |

| 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) | T47-D Human Breast Cancer Cells | Inhibited by this compound, which blocks the conversion of estrone to estradiol. | acs.org |

Cell-Based Assay Systems

Cell-based assays are indispensable for determining the biological activity of estrogen metabolites like this compound. These systems utilize engineered or naturally responsive cell lines to measure effects such as hormone receptor binding, downstream gene activation, or cell proliferation.

The hormonal activity of a compound is often first assessed by its ability to bind to estrogen receptors (ERα and ERβ). Quantitative structure-activity relationship (QSAR) studies have evaluated the binding affinity of numerous endogenous estrogen metabolites, including this compound, for both human ER subtypes. oup.com These assays provide crucial data, such as the half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to displace 50% of a radiolabeled ligand from the receptor. oup.com

In one such study, this compound demonstrated a measurable but low relative binding affinity (RBA) for both ERα and ERβ compared to the parent hormone estradiol. oup.com This suggests that while it can interact with estrogen receptors, its direct estrogenic potency is significantly lower than that of estradiol. oup.com In addition to receptor binding, cell-based assays using estrogen-responsive human breast cancer cell lines, such as MCF-7 or T47D, are used to measure the functional consequences of this binding, such as the inhibition of enzyme activity within a cellular context. acs.orgoup.com

Table 2: Estrogen Receptor Binding Affinity of this compound

| Compound | ER Subtype | IC50 (nM) | Relative Binding Affinity (RBA, %) | Citation |

| This compound | ERα | 489.8 | 2 | oup.com |

| This compound | ERβ | 891.3 | 1 | oup.com |

| Estradiol (Reference) | ERα | 1.0 | 100 | oup.com |

| Estradiol (Reference) | ERβ | 0.9 | 100 | oup.com |

Animal Models in Endocrine Research

Animal models are critical for understanding the systemic metabolism, distribution, and physiological effects of estrogens and their metabolites in a complex biological system. Both rodent and large animal models are employed, each offering unique advantages for endocrine research.

Rats and mice are widely used to study endocrine function due to their well-characterized physiology and the availability of genetic manipulation tools. annualreviews.org Studies in rats have confirmed that the 6-hydroxylation of estrogens is a significant metabolic pathway, indicating that the formation of this compound is a relevant event in these models. oup.com Furthermore, early biochemical studies using rat tissues demonstrated the irreversible reduction of this compound, highlighting its role as a metabolic intermediate. annualreviews.org These models allow researchers to investigate how factors like stress or disease states influence the metabolic profile of estrogens. oup.com

The pig (Sus scrofa) has emerged as a particularly valuable large animal model for endocrine research due to its anatomical and physiological similarities to humans, including in mammary gland development and reproductive endocrinology. researchgate.netoup.com The boar is a unique model because its testes produce high levels of circulating estrogens. nih.gov

Research using the pig model has provided significant insights into the tissue-specific production of estrogen metabolites. In one study, this compound was quantified in the testis, prostate, and liver of male pigs, and its levels were assessed in response to treatment with an aromatase inhibitor. nih.gov This demonstrates the utility of the pig model for studying how drug interventions alter steroid hormone profiles in different organs. nih.gov Additionally, studies have identified 6α- and 7α-hydroxylated metabolites as major biotransformation products of estrone and estradiol in the pig uterus, further underscoring the relevance of this metabolic pathway in a large animal model. oup.com The pig model is also used to study how conceptus-derived estrogens influence the maternal system during pregnancy. nih.gov

Table 3: Comparison of Animal Models for this compound Research

| Feature | Rodent Models (Rat, Mouse) | Large Animal Models (Pig) |

| Primary Use | Foundational studies of metabolic pathways and physiological effects. | Translational research, studies of tissue-specific metabolism and drug response. |

| Relevance to this compound | Confirmed as a metabolic intermediate; 6-hydroxylation is a known pathway. oup.comannualreviews.org | Quantified in multiple endocrine-relevant tissues (testis, prostate, liver). nih.gov |

| Key Findings | The reduction of this compound was found to be irreversible in rat tissues. annualreviews.org | 6-hydroxylated metabolites are major products in the uterus; this compound levels are altered by aromatase inhibition. oup.comnih.gov |

| Advantages | Well-characterized, cost-effective, genetic manipulation is common. | High physiological and anatomical similarity to humans, valuable for translational studies. researchgate.netoup.com |

Environmental Microcosm Studies for Biotransformation

Environmental microcosm studies are laboratory-based experiments designed to simulate natural environments, such as soil or aquatic systems, to investigate the fate of chemical compounds. mdpi.comnih.gov These studies are crucial for understanding the biotransformation of steroidal estrogens, which are recognized as environmental contaminants. Biodegradation by microbial communities is a key process for the removal of estrogens from the environment. acs.org

Numerous studies using microcosms containing river water and sediment have identified this compound as a novel biotransformation product of both free and conjugated estrogens. researchgate.netacs.orgresearchgate.netusda.gov In these experiments, parent compounds like 17β-estradiol-3-glucuronide are added to the microcosm, and the formation of metabolites is tracked over time. researchgate.net The identification of this compound, confirmed with authentic analytical standards, demonstrates that microbial enzymatic processes, such as oxidation, actively transform estrone in the environment. usda.gov

The transformation of estrogens is carried out by a diverse range of microorganisms, including bacteria and fungi. Fungal species, in particular from the genus Aspergillus, are known to perform hydroxylation and oxidation reactions on the steroid nucleus, consistent with the formation of this compound from estrone. researchgate.netnih.gov Studies on different soil types have shown that the rate of estrone degradation is influenced by factors like soil composition and the specific enzymatic activity of the native microbial communities. mdpi.comresearchgate.net

Table 4: Biotransformation of Estrogens to this compound in Environmental Models

| Study Type | Model System | Precursor Compound(s) | Key Finding | Citation |

| Laboratory Degradation | River Water & Sediment | 17β-estradiol-3-glucuronide, 17β-estradiol-3-sulphate | This compound was identified as a new metabolite. | researchgate.netacs.orgresearchgate.netusda.gov |

| Fungal Biotransformation | Aspergillus alliaceus Culture | Estradiol, Estrone | Capable of performing hydroxylation reactions on the steroid nucleus. | researchgate.net |

| Fungal Biotransformation | Aspergillus niger Culture | 17β-estradiol | Degradation pathway involved hydroxylation and oxidation reactions. | nih.gov |

| Soil Microcosm | Agricultural Soils (Fluvisol, Cambisol, Chernozem) | Estrone | Estrone degradation potential varied between soil types, linked to microbial enzymatic activity. | mdpi.comresearchgate.net |

Future Research Directions and Unaddressed Questions in 6 Ketoestrone Research

Elucidation of Comprehensive Functional Roles in Endocrine Homeostasis

The precise contribution of 6-Ketoestrone to the maintenance of endocrine homeostasis is an area requiring significant investigation. While it is known as a derivative of estrone (B1671321), its specific functions—whether as a potent estrogen, a weak antagonist, or an inactive metabolite—are not fully understood. Future research should aim to characterize its binding affinity for estrogen receptors and delineate its downstream effects on gene expression. Studies have successfully quantified the metabolomic profiles of steroid hormones in relation to various conditions, identifying metabolites associated with the steroid hormone biosynthesis pathway. nih.gov Applying these methodologies specifically to this compound could reveal its influence on hormonal balance and its potential role in the pathophysiology of endocrine-related disorders. A comprehensive understanding requires moving beyond simple receptor binding assays to explore its integrated effects within the complex network of hormonal regulation.

Discovery of Novel Metabolic Pathways and Downstream Metabolites

The metabolic fate of this compound is another critical area of research. The metabolism of its parent compound, estrone, involves pathways such as hydroxylation and the formation of quinols, catalyzed by cytochrome P-450 enzymes. nih.gov Similarly, the metabolism of the related compound 1this compound (B72602) has been studied in humans. nih.gov However, the specific enzymes that act on this compound and the full spectrum of its downstream metabolites have yet to be identified.

Future research should focus on identifying these novel metabolic pathways. Techniques like molecular networking can be employed to trace the biotransformation of the parent compound and identify related metabolites. semanticscholar.org It is plausible that this compound undergoes further hydroxylation, demethylation, or conjugation to form glucuronide or sulfate (B86663) derivatives, similar to other estrogens. nih.gov Identifying these downstream products is essential for understanding the complete lifecycle of this compound in the body and determining whether these metabolites possess their own biological activities. The concept of a "metabolon," a supramolecular complex of sequential metabolic enzymes, suggests that these pathways may be highly organized and regulated, offering new targets for understanding metabolic control. nih.gov

Advancements in Analytical Sensitivity and Specificity for Trace Analysis

Detecting and quantifying this compound, which likely exists at very low concentrations in biological and environmental samples, presents a significant analytical challenge. nih.gov The development of highly sensitive and specific analytical methods is paramount for future research. Current gold-standard methods for estrogen analysis often involve liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov

To achieve the ultra-high sensitivity required for trace analysis, particularly in complex matrices like serum or soil, further advancements are necessary. nih.govnih.govresearchgate.net Key areas for improvement include:

Derivatization: The use of derivatizing agents, such as dansyl chloride, can improve ionization efficiency and enhance detection limits for estrogens. nih.gov Developing new derivatization strategies tailored to keto-estrogens could improve specificity.

Chromatographic Separation: Two-dimensional liquid chromatography offers enhanced separation power, which is critical for distinguishing isomers and removing matrix interferences. nih.gov

Sample Preparation: Refining sample preparation techniques, such as pressurized liquid extraction (PLE) and solid-phase extraction (SPE), is crucial for efficiently isolating trace amounts of steroids from complex samples while minimizing matrix effects. nih.govresearchgate.net

These advancements will enable more accurate quantification of this compound in diverse biological fluids and tissues, which is a prerequisite for studying its physiological and pathological roles.

| Analytical Technique | Description | Application/Advantage | Reference(s) |

| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry is a powerful technique that separates compounds and then fragments them for highly specific detection and quantification. | Considered a gold-standard for analyzing steroid hormones, including estrogens, in various biological and environmental samples. nih.govnih.gov | |

| Derivatization | A chemical modification of the target analyte (e.g., using dansyl derivatives) to improve its chromatographic behavior and ionization efficiency in the mass spectrometer. | Enhances sensitivity, allowing for the detection of very low concentrations (pg/mL levels) of estrogens. nih.govnih.gov | |

| Pressurized Liquid Extraction (PLE) | An extraction technique that uses liquid solvents at elevated temperatures and pressures to rapidly and efficiently extract compounds from a solid matrix. | Used for the effective extraction of steroids from complex matrices like soil. nih.govresearchgate.net | |

| Solid-Phase Extraction (SPE) | A sample preparation process where compounds in a liquid solution are separated from other compounds based on their physical and chemical properties. | Serves as a crucial clean-up step to remove interfering substances from the sample extract before analysis. nih.govresearchgate.net |

Integration of Omics Technologies and Systems Biology Approaches

To understand the full biological impact of this compound, research must move beyond reductionist approaches and embrace the complexity of biological systems. futurelearn.com The integration of multiple "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of molecular interactions. mdpi.comnih.gov A systems biology approach can decode how this compound influences cellular networks and pathways. nih.govresearchgate.net

Future research should apply these integrated strategies:

Metabolomics: To identify changes in the metabolic profile of cells or organisms exposed to this compound, revealing its impact on various metabolic pathways. nih.gov

Transcriptomics & Proteomics: To determine how this compound alters gene and protein expression, providing insight into the mechanisms underlying its biological effects.

Network Analysis: Using computational tools to integrate multi-omics data can help construct interaction networks, identifying key hubs and pathways modulated by this compound. mdpi.comnih.gov

This systems-level perspective is critical for understanding how subtle changes induced by a single metabolite can lead to significant physiological or pathological outcomes. nih.govmdpi.com

Refinement of Predictive Computational Models for Biological Activity

Computational, or in silico, models are becoming indispensable tools for predicting the biological activity and potential toxicity of chemical compounds, reducing the need for extensive and costly experimental testing. nih.gov For this compound, refining and applying these models represents a significant future research direction.